N-phenethyl-2-(quinazolin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Activities
A novel series of compounds related to N-phenethyl-2-(quinazolin-4-ylthio)acetamide have demonstrated remarkable broad-spectrum antitumor activities. Specifically, one compound exhibited significant growth inhibitory activity against various cancer cell lines, including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancers, showing potent efficacy compared to known drugs (Ibrahim A. Al-Suwaidan et al., 2013). Other derivatives have shown extensive antitumor efficiency across different tumor subpanels, particularly towards renal and lung cancer cell lines, as well as leukemia and melanoma (M. Mohamed et al., 2016).
Some quinazolinone scaffolds were found to be potent selective inhibitors of histone deacetylase-6 (HDAC6), offering therapeutic potential for Alzheimer's disease through enhancing synaptic activities and reducing β-amyloid aggregation (Chao-Wu Yu et al., 2013).
Antimicrobial Activities
- Certain derivatives have exhibited good antimicrobial activities, with specific compounds showing high activity against key pathogens. This suggests their potential as novel antimicrobial agents (O. Antypenko et al., 2016).
H1-Antihistaminic Agents
- Novel quinazolinone derivatives have been synthesized as potential H1-antihistaminic agents. These compounds have shown significant protection against histamine-induced bronchospasm in animal models, with some compounds offering minimal sedation effects compared to standard treatments (V. Alagarsamy & P. Parthiban, 2014).
Antiviral Activities
- Research into novel 2,3-disubstituted quinazolin-4(3H)-ones has identified compounds with potential antiviral properties against a range of viruses, including influenza and dengue. These findings highlight the versatility of quinazolinone derivatives in combating viral infections (P. Selvam et al., 2007).
properties
IUPAC Name |
N-(2-phenylethyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-17(19-11-10-14-6-2-1-3-7-14)12-23-18-15-8-4-5-9-16(15)20-13-21-18/h1-9,13H,10-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALUHFYWNYDSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779546 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-phenethyl-2-(quinazolin-4-ylthio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.